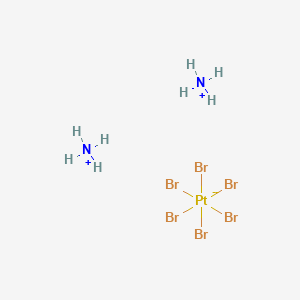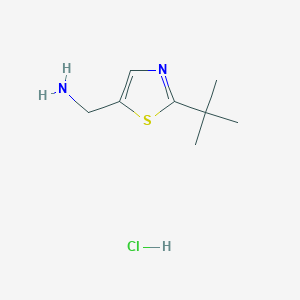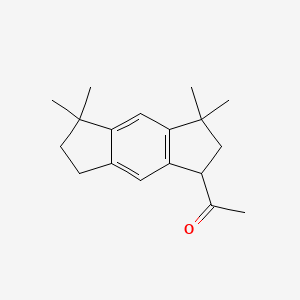![molecular formula C8H8ClNOS B13129682 2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)
2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one is a heterocyclic compound that contains a thienoazepine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophene with an appropriate amine, followed by cyclization to form the azepine ring. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thienoazepines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5(4H)-yl acetonitrile
- 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Uniqueness
2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one is unique due to its specific ring structure and the presence of a chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar heterocyclic compounds.
Eigenschaften
Molekularformel |
C8H8ClNOS |
|---|---|
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one |
InChI |
InChI=1S/C8H8ClNOS/c9-6-4-5-2-1-3-10-8(11)7(5)12-6/h4H,1-3H2,(H,10,11) |
InChI-Schlüssel |
RPMWYGMUJTWLJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)NC1)SC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



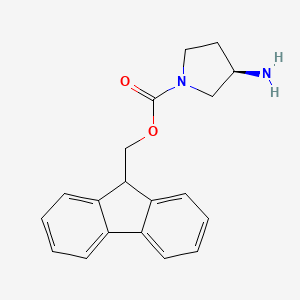


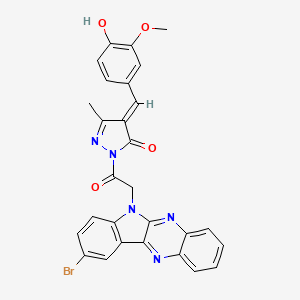

![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)


